N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide
Description
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide is a heterocyclic compound featuring a tricyclic core comprising oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms. The tricyclic system introduces rigidity, which may influence molecular packing and intermolecular interactions, as observed in structurally related hydrazide derivatives .
Properties
IUPAC Name |
N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-23-13-4-9(5-14(24-2)16(13)25-3)17(22)20-21-18-19-10-6-11-12(27-8-26-11)7-15(10)28-18/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHRZFGKGMNSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to summarize the biological activity associated with this compound based on available research findings.
- Molecular Formula : C26H26N2O7S3
- Molecular Weight : 574.68 g/mol
- CAS Number : 892856-71-2
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an anti-cancer agent and its effects on microbial pathogens.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties through several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic and extrinsic pathways. Studies have reported increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, leading to inhibited proliferation.
- Inhibition of Metastasis : The compound may reduce the migratory and invasive capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs).
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal Activity : Studies indicate that it possesses antifungal properties against common pathogens such as Candida albicans and Aspergillus species.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cell lines (IC50 = 15 µM) |
| Study B | Antimicrobial | Effective against E. coli (MIC = 16 µg/mL) |
| Study C | Mechanistic | Inhibited MMPs leading to reduced metastasis in melanoma models |
The proposed mechanisms for the biological activities of this compound include:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Targeting Specific Pathways : It appears to modulate key signaling pathways involved in cell survival and proliferation such as PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs differ in substituents, heteroatom arrangement, and ring systems. Key examples include:
Key Observations:
- Substituent Effects: The 3,4,5-trimethoxy group in the target compound increases molecular weight and lipophilicity compared to mono-methoxy analogs (e.g., 328.34 vs.
- Heteroatom Arrangement : The dioxa-thia-aza tricyclic core contrasts with hexaazatricyclic systems (), where additional nitrogen atoms may alter electronic properties and reactivity .
- Crystal Packing : Hydrazide derivatives with hydroxyl or halogen substituents (e.g., bromo, chloro) form one-dimensional chains via hydrogen bonds, while the target compound’s methoxy groups may favor van der Waals interactions .
Research Findings and Implications
- Structural Analysis: X-ray diffraction (e.g., SHELX, ORTEP) confirms that substituents dictate crystal packing. The target compound’s tricyclic core may adopt a monoclinic system similar to (E)-N'-(2-hydroxybenzylidene) derivatives .
- Synthetic Challenges : The tricyclic system’s complexity necessitates precise control over cyclization conditions, as seen in Asinger reactions for related heterocycles () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
